molecular formula C6H6BrNS B3337676 2-Amino-3-bromothiophenol CAS No. 73628-28-1

2-Amino-3-bromothiophenol

Cat. No. B3337676
CAS RN: 73628-28-1
M. Wt: 204.09 g/mol
InChI Key: QAKGZDFJIHWLST-UHFFFAOYSA-N
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Description

2-Amino-3-bromophenol is a chemical compound with the molecular formula C6H6BrNO . It is also known by other names such as 2-Amino-3-bromo-phenol, 2-Amino-3-bromophénol, and 2-Amino-3-bromphenol .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromophenol consists of an amino group (-NH2), a bromo group (-Br), and a phenol group (-OH) attached to a benzene ring . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

Amino acids, which 2-Amino-3-bromothiophenol is a derivative of, are known to be colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

properties

IUPAC Name

2-amino-3-bromobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGZDFJIHWLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538054
Record name 2-Amino-3-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromothiophenol

CAS RN

73628-28-1
Record name 2-Amino-3-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-bromothiophenol
Reactant of Route 2
2-Amino-3-bromothiophenol
Reactant of Route 3
2-Amino-3-bromothiophenol
Reactant of Route 4
2-Amino-3-bromothiophenol
Reactant of Route 5
2-Amino-3-bromothiophenol
Reactant of Route 6
2-Amino-3-bromothiophenol

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